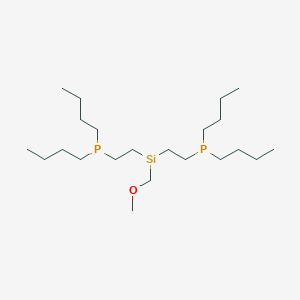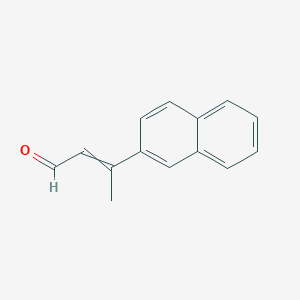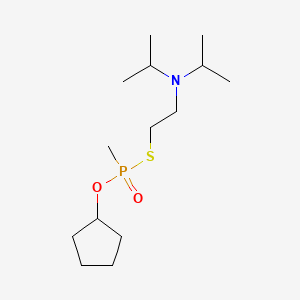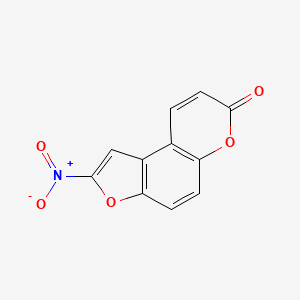![molecular formula C7H17O3PSe B14414152 Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester CAS No. 80436-45-9](/img/structure/B14414152.png)
Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester is a chemical compound with the molecular formula C7H17O3PSe It is characterized by the presence of a phosphonic acid group, a methylseleno group, and diethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable methylseleno-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of catalysts and specific reaction temperatures and pressures are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The methylseleno group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form phosphonic acid derivatives with different oxidation states.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include selenoxide and selenone derivatives, reduced phosphonic acids, and substituted phosphonic acid esters.
Scientific Research Applications
Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and cellular receptors. The methylseleno group can undergo redox reactions, influencing cellular redox balance and modulating the activity of redox-sensitive enzymes. The phosphonic acid group can interact with metal ions and other biomolecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Ethylphosphonic acid, diethyl ester: Similar in structure but lacks the methylseleno group.
Diethyl ethylphosphonate: Another related compound with similar ester groups but different functional groups.
Diethyl ethanephosphonate: Shares the phosphonic acid ester structure but differs in the alkyl groups attached.
Uniqueness
Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester is unique due to the presence of the methylseleno group, which imparts distinct chemical and biological properties. This group allows the compound to participate in redox reactions and interact with biological systems in ways that similar compounds without the methylseleno group cannot.
Properties
CAS No. |
80436-45-9 |
|---|---|
Molecular Formula |
C7H17O3PSe |
Molecular Weight |
259.15 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-1-methylselanylethane |
InChI |
InChI=1S/C7H17O3PSe/c1-5-9-11(8,10-6-2)7(3)12-4/h7H,5-6H2,1-4H3 |
InChI Key |
SIJBHIXPLIDSSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C)[Se]C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14414077.png)



![6-(4-Methylphenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine](/img/structure/B14414116.png)

![[4-(Octadecyloxy)phenyl]acetonitrile](/img/structure/B14414135.png)



![2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one](/img/structure/B14414166.png)

